XOD/URAT1 Dual Target Inhibition with In Vivo Urate-Lowering Superiority Over Benzbromarone and Lesinurad
Digallic acid is a validated dual inhibitor of xanthine oxidase (XOD) and urate transporter 1 (URAT1), a profile absent in monomeric gallic acid and clinically distinct from single-target agents. Against URAT1, digallic acid exhibited an IC₅₀ of 5.34 ± 0.65 μM, positioning it between the clinical reference drugs benzbromarone (2.01 ± 0.36 μM) and lesinurad (10.36 ± 1.23 μM) [1]. Against XOD, digallic acid showed an IC₅₀ of 1.04 ± 0.23 μM, while its in vivo hydrolysis product gallic acid inhibited XOD with a comparable IC₅₀ of 0.91 ± 0.14 μM — however, gallic acid alone has no URAT1 activity. Critically, at a dose of 10 mg/kg in vivo, digallic acid produced a stronger urate-lowering and uricosuric effect than either benzbromarone or lesinurad [1]. Pharmacokinetic analysis revealed a t₁/₂ of 0.77 ± 0.10 h, with no observable renal toxicity as assessed by CCK-8, serum creatinine, BUN, and HE staining [1]. The carboxyl group of digallic acid was identified by docking analysis as essential for both XOD and URAT1 binding affinity, with URAT1 residues S35, F241, and R477 conferring high-affinity interaction [1].
| Evidence Dimension | URAT1 inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | Digallic acid: IC₅₀ = 5.34 ± 0.65 μM |
| Comparator Or Baseline | Benzbromarone: IC₅₀ = 2.01 ± 0.36 μM; Lesinurad: IC₅₀ = 10.36 ± 1.23 μM; Gallic acid: no URAT1 inhibition |
| Quantified Difference | 2.7-fold less potent than benzbromarone; 1.9-fold more potent than lesinurad; qualitatively absent in gallic acid |
| Conditions | URAT1 inhibition measured via cell-based urate uptake assay; XOD inhibition via enzymatic assay; in vivo urate-lowering at 10 mg/kg oral dose in hyperuricemic mouse model; PK in Sprague-Dawley rats |
Why This Matters
The dual XOD/URAT1 mechanism with in vivo efficacy exceeding clinical comparators at 10 mg/kg makes digallic acid uniquely suited for hyperuricemia research programs seeking a single-molecule dual-pathway intervention, a profile not achievable with gallic acid (no URAT1) or single-target clinical agents.
- [1] Zheng F, et al. Discovery of digallic acid as XOD/URAT1 dual target inhibitor for the treatment of hyperuricemia. Bioorg Chem. 2024 Jun;147:107338. doi: 10.1016/j.bioorg.2024.107338. PMID: 38669781. View Source
